

# synthesis of (-)-Dipivaloyl-L-tartaric Acid from L-tartaric acid.

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## Compound of Interest

Compound Name: (-)-Dipivaloyl-L-tartaric Acid

Cat. No.: B151239

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## Synthesis of (-)-Dipivaloyl-L-tartaric Acid: A Technical Guide

### Introduction

(-)-O,O'-Dipivaloyl-L-tartaric acid (DPTA), a derivative of the naturally occurring L-tartaric acid, is a highly valuable chiral auxiliary in modern organic synthesis.<sup>[1]</sup> Its rigid structure and chiral environment make it an effective tool for controlling stereochemistry in a variety of chemical transformations, including asymmetric protonation, C-H amidation reactions, and the synthesis of complex chiral molecules.<sup>[2]</sup> This technical guide provides an in-depth overview of the synthesis of **(-)-Dipivaloyl-L-tartaric Acid** from L-tartaric acid, detailing the experimental protocol, reaction parameters, and key characterization data for researchers, scientists, and professionals in drug development.

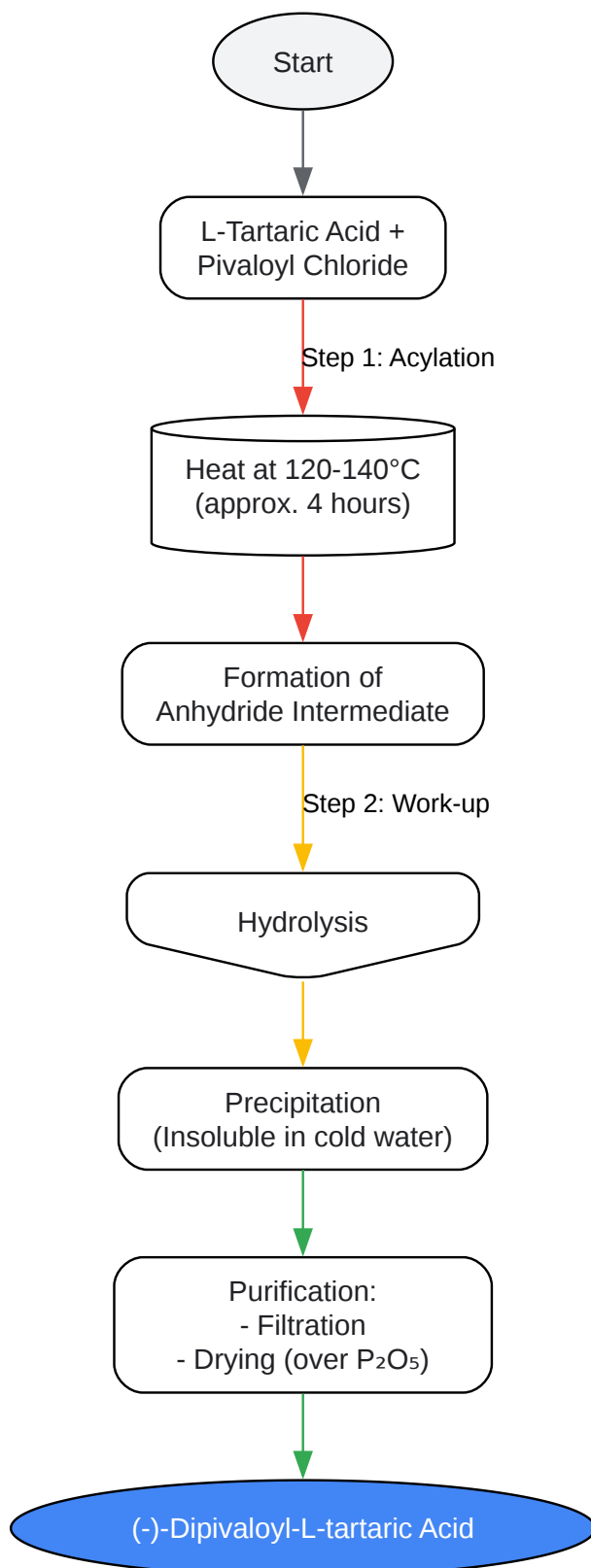
### Reaction Scheme

The synthesis is a two-step process involving the acylation of L-tartaric acid with pivaloyl chloride. The reaction proceeds through a cyclic anhydride intermediate, which is subsequently hydrolyzed to yield the final di-acylated product.<sup>[3][4][5]</sup>

### Synthesis Workflow Diagram

The overall workflow for the synthesis of **(-)-Dipivaloyl-L-tartaric Acid** is depicted below. The process begins with the reaction of L-tartaric acid and pivaloyl chloride to form an anhydride,

followed by hydrolysis and purification steps to isolate the final product.



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Caption: Workflow for the synthesis of **(-)-Dipivaloyl-L-tartaric Acid**.

## Experimental Protocols

The primary method for synthesizing **(-)-Dipivaloyl-L-tartaric Acid** involves the direct acylation of L-tartaric acid.[\[4\]](#)

Detailed Methodology: Anhydride Formation and Hydrolysis

- **Reaction Setup:** In a flask equipped with a reflux condenser and a stirring mechanism, L(+)-Tartaric acid is mixed with an excess of pivaloyl chloride (typically 3 equivalents).[\[4\]](#)
- **Acylation:** The reaction mixture is heated to a temperature between 120-140 °C and maintained for approximately 4 hours.[\[3\]](#)[\[4\]](#) This step facilitates the formation of the O,O'-dipivaloyl-L-tartaric anhydride.
- **Intermediate Purification (Optional):** After cooling, the unreacted pivaloyl chloride can be removed. This is often achieved by extraction with an aromatic solvent like toluene, where the anhydride is less soluble than the impurities.[\[4\]](#)
- **Hydrolysis:** The crude anhydride is then carefully hydrolyzed to yield **(-)-Dipivaloyl-L-tartaric Acid**.[\[2\]](#)[\[3\]](#)
- **Product Isolation:** The final product is insoluble in cold water, allowing it to be precipitated and collected by filtration.[\[4\]](#)
- **Drying:** The collected solid is dried in a vacuum desiccator over a potent drying agent such as phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) to obtain the anhydrous product.[\[3\]](#)[\[4\]](#)
- **Purity Verification:** The purity of the final compound is confirmed using techniques such as <sup>1</sup>H NMR spectroscopy and by measuring its specific optical rotation.[\[3\]](#)[\[4\]](#)

## Data Presentation

Table 1: Properties of Key Reagents

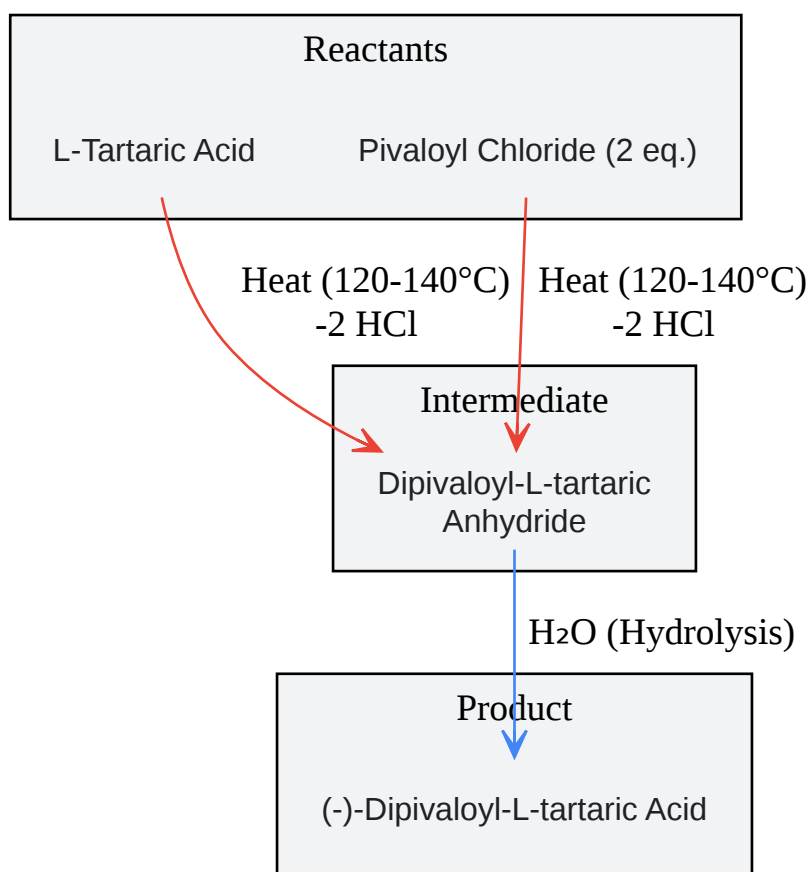
Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
L-(+)-Tartaric Acid	87-69-4	C <sub>4</sub> H <sub>6</sub> O <sub>6</sub>	150.09
Pivaloyl Chloride	3282-30-2	C <sub>5</sub> H <sub>9</sub> ClO	120.58

Table 2: Physicochemical Properties of **(-)-Dipivaloyl-L-tartaric Acid**

Property	Value	Reference
CAS Number	65259-81-6	[2][3]
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>8</sub>	[3]
Molecular Weight	318.32 g/mol	[3]
Appearance	White to light yellow crystal powder	[2][6]
Melting Point	127-132 °C	[6]
Optical Rotation [ $\alpha$ ] <sub>20/D</sub>	-23.5±1° (c = 1.7% in dioxane)	[6]
Solubility	Soluble in diethyl ether, THF, and aqueous NaHCO <sub>3</sub> solution; Insoluble in cold water.	[2]

### Reaction Mechanism Visualization

The following diagram illustrates the chemical transformation from L-tartaric acid to **(-)-Dipivaloyl-L-tartaric acid** via the anhydride intermediate.



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Caption: Reaction mechanism for the synthesis of DPTA.

## Conclusion

The synthesis of **(-)-Dipivaloyl-L-tartaric Acid** from L-tartaric acid is a robust and well-established procedure. By carefully controlling reaction conditions, particularly temperature and reaction time, high yields of the desired product can be achieved. Its utility as a chiral auxiliary in asymmetric synthesis underscores the importance of this preparative method for academic research and industrial applications in the pharmaceutical and chemical sectors.<sup>[1]</sup>

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